molecular formula C16H34N2 B6362501 1-Undecyl-1,4-diazepane CAS No. 1240574-58-6

1-Undecyl-1,4-diazepane

Cat. No.: B6362501
CAS No.: 1240574-58-6
M. Wt: 254.45 g/mol
InChI Key: NGOGDZCYLSHPIB-UHFFFAOYSA-N
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Description

1-Undecyl-1,4-diazepane is a useful research compound. Its molecular formula is C16H34N2 and its molecular weight is 254.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.272199093 g/mol and the complexity rating of the compound is 171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Undecyl-1,4-diazepane is a compound belonging to the diazepane family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a diazepane ring substituted with an undecyl group. This structure contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Properties

Research indicates that compounds in the diazepane class exhibit antimicrobial properties. For instance, derivatives of 1,4-diazepanes have been studied for their ability to inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against resistant strains of bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Diazepane Derivatives

CompoundBacterial StrainMIC (µg/mL)Mechanism of Action
1-benzyl-1,4-diazepaneE. coli (ΔacrAB)16Efflux pump inhibition
This compoundS. aureusTBDTBD

Anticoagulant Activity

The anticoagulant properties of diazepane derivatives have been extensively studied. A notable example is the development of 1,4-diazepane derivatives that act as factor Xa inhibitors. These compounds demonstrate significant anticoagulant effects without prolonging bleeding time .

Table 2: Anticoagulant Activity of Diazepane Derivatives

CompoundIC50 (nM)Effect on Bleeding Time
YM-96765 (diazepane)6.8No prolongation
Other derivativesTBDTBD

The mechanisms by which this compound exerts its biological effects can be attributed to its interaction with various molecular targets:

  • Efflux Pump Inhibition : By inhibiting efflux pumps in bacteria, diazepanes increase the intracellular concentration of antibiotics, thereby enhancing their effectiveness against resistant strains .
  • Factor Xa Inhibition : The diazepane moiety interacts with the active site of factor Xa, a key enzyme in the coagulation cascade, providing a pathway for developing new anticoagulants .

Case Studies

Several studies have focused on the synthesis and evaluation of diazepane derivatives for their biological activities:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of several diazepane derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications to the diazepane structure significantly influenced antimicrobial potency .
  • Anticoagulant Research : Another research effort synthesized a series of 1,4-diazepanes designed as factor Xa inhibitors. These compounds showed promising results in preclinical models for thromboembolic disorders .

Properties

IUPAC Name

1-undecyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-14-18-15-11-12-17-13-16-18/h17H,2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOGDZCYLSHPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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